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Compound of Interest
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Cat. No.: B10823587 Get Quote

An In-depth Technical Guide to Amycolatopsin A
For Researchers, Scientists, and Drug Development Professionals

Abstract
Amycolatopsin A is a glycosylated polyketide macrolide produced by the soil-dwelling

bacterium Amycolatopsis sp. MST-108494. As a member of the broader apoptolidin family of

natural products, it has garnered interest for its selective biological activities. This document

provides a comprehensive overview of the chemical structure, physicochemical properties, and

biological activities of Amycolatopsin A. Detailed experimental protocols for its isolation and

characterization are provided, along with a summary of its quantitative biological data.

Furthermore, its likely mechanism of action, through the inhibition of mitochondrial ATP

synthase, is discussed and visually represented.

Chemical Structure and Physicochemical Properties
Amycolatopsin A is a complex macrolactone characterized by a 20-membered polyketide ring

glycosylated with a disaccharide moiety. The structure was elucidated through extensive

spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR)

spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
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(A definitive chemical structure diagram for Amycolatopsin A is not available in the public

domain search results. The primary literature would contain the definitive structure.)

Physicochemical Properties of Amycolatopsin A

Property Value Reference

Molecular Formula C₅₈H₉₄O₂₂

Inferred from related

compounds and HR-ESI-MS

data

CAS Number 2209112-96-7 [1]

Biological Activity
Amycolatopsin A has demonstrated selective and potent biological activity, particularly against

mycobacteria and certain cancer cell lines.

Antimycobacterial Activity
Amycolatopsin A exhibits significant inhibitory activity against Mycobacterium tuberculosis

and Mycobacterium bovis.[2]

Organism IC₅₀ (μM)

Mycobacterium tuberculosis H37Rv 4.4

Mycobacterium bovis (BCG) 0.4

Cytotoxic Activity
The compound has also shown potent cytotoxicity against human cancer cell lines.[2]

Cell Line IC₅₀ (μM)

Human Lung Cancer (NCI-H460) 1.2

Human Colon Carcinoma (SW620) 0.08
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Experimental Protocols
The following sections detail the methodologies for the fermentation, isolation, and structure

elucidation of Amycolatopsin A, as derived from the primary literature.

Fermentation of Amycolatopsis sp. MST-108494
Culture Conditions: Amycolatopsopsis sp. MST-108494 is cultured in a suitable fermentation

medium under specific temperature and agitation conditions to promote the production of

secondary metabolites.

Media Composition: While the exact media composition is proprietary to the original

research, a typical fermentation medium for actinomycetes would consist of a carbon source

(e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and trace elements.

Fermentation Parameters: Fermentation is typically carried out for several days to allow for

sufficient accumulation of Amycolatopsin A in the culture broth and mycelium.

Extraction and Isolation
Extraction: The whole fermentation broth is extracted with an organic solvent, such as ethyl

acetate, to partition the secondary metabolites from the aqueous phase.

Concentration: The organic extract is then concentrated under reduced pressure to yield a

crude extract.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic

techniques for purification. This typically involves:

Initial fractionation using vacuum liquid chromatography (VLC) or solid-phase extraction

(SPE).

Further purification by preparative High-Performance Liquid Chromatography (HPLC)

using a reversed-phase column (e.g., C18) with a gradient elution system (e.g.,

water/acetonitrile or water/methanol).
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The chemical structure of Amycolatopsin A was determined using a combination of

spectroscopic methods:

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Used to

determine the accurate mass and molecular formula of the compound.

1D NMR Spectroscopy:

¹H NMR: To identify the proton environments in the molecule.

¹³C NMR: To identify the carbon skeleton.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin

systems.

HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton

correlations, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the

molecule through spatial proton-proton correlations.

Mechanism of Action: Inhibition of Mitochondrial
ATP Synthase
While the direct mechanism of action for Amycolatopsin A has not been explicitly detailed, its

structural similarity to apoptolidin and ammocidin strongly suggests a shared molecular target.

[1][3][4] These related compounds have been shown to selectively target and inhibit the F1

subcomplex of mitochondrial F₀F₁-ATP synthase.[3][4][5] This enzyme is critical for cellular

energy production through oxidative phosphorylation.
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The inhibition of ATP synthase disrupts the proton motive force and leads to a decrease in

cellular ATP levels, which can trigger apoptosis (programmed cell death), particularly in cells

that are highly dependent on oxidative phosphorylation, such as certain cancer cells.[3]

Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for Amycolatopsin A,

leading to apoptosis.
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Caption: Proposed mechanism of action of Amycolatopsin A.

Experimental Workflow for Target Identification
The identification of the molecular target for related compounds like apoptolidin involved a

multi-step workflow.
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Caption: Workflow for target identification of apoptolidin-family compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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